- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Cas no 936091-56-4 (N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide)
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide structure](https://fr.kuujia.com/scimg/cas/936091-56-4x500.png)
936091-56-4 structure
Nom du produit:N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Numéro CAS:936091-56-4
Le MF:C26H34N6O3S
Mégawatts:510.651564121246
MDL:MFCD16620524
CID:69571
PubChem ID:16723044
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
- BENZENESULFONAMIDE, N-(1,1-DIMETHYLETHYL)-3-[[5-METHYL-2-[[3-(4-MORPHOLINYLMETHYL)PHENYL]AMINO]-4-PYRIMIDINYL]AMINO]-
- N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide (ACI)
- TG-89?
- JAK-IN-32
- EX-8666
- N-tert-butyl-3-(5-methyl-2-(3-(morpholinomethyl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide
- TG-89
- N-(tert-Butyl)-3-((5-methyl-2-((3-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- LT0085
- AKOS005259273
- N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
- 936091-56-4
- J-523768
- N-TERT-BUTYL-3-[(5-METHYL-2-{[3-(MORPHOLIN-4-YLMETHYL)PHENYL]AMINO}PYRIMIDIN-4-YL)AMINO]BENZENESULFONAMIDE
- STL557344
- CS-0003679
- NCGC00345845-01
- AS-16251
- DB-079624
- NCGC00345845-02
- HY-14986
- N-(tert-Butyl)-3-({5-methyl-2-[3-(4-morpholinylmethyl)anilino]-4-pyrimidinyl}amino)benzenesulfonamide
- SCHEMBL266638
- DTXSID00587366
- BBL103534
- N-tert-Butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
-
- MDL: MFCD16620524
- Piscine à noyau: 1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30)
- La clé Inchi: OOSKXASFJFSOBK-UHFFFAOYSA-N
- Sourire: O=S(C1C=C(NC2C(C)=CN=C(NC3C=C(CN4CCOCC4)C=CC=3)N=2)C=CC=1)(NC(C)(C)C)=O
Propriétés calculées
- Qualité précise: 510.24131014g/mol
- Masse isotopique unique: 510.24131014g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 8
- Complexité: 780
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 117Ų
Propriétés expérimentales
- Dense: 1.270
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K08054-5g |
N-tert-butyl-3-(5-methyl-2-(3-(morpholinomethyl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide |
936091-56-4 | 98% | 5g |
$6000 | 2023-09-02 | |
Matrix Scientific | 208485-0.100g |
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide, 95% |
936091-56-4 | 95% | 0.100g |
$681.00 | 2023-09-06 | |
S e l l e c k ZHONG GUO | S0391-1mg |
TG-89 |
936091-56-4 | 98.22% | 1mg |
¥810.87 | 2023-09-15 | |
DC Chemicals | DC8510-100 mg |
TG-89 |
936091-56-4 | >98% | 100mg |
$650.0 | 2022-02-28 | |
DC Chemicals | DC8510-1 g |
TG-89 |
936091-56-4 | >98% | 1g |
$2400.0 | 2022-02-28 | |
Matrix Scientific | 208485-0.500g |
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide, 95% |
936091-56-4 | 95% | 0.500g |
$2405.00 | 2023-09-06 | |
DC Chemicals | DC8510-100mg |
TG-89 |
936091-56-4 | >98% | 100mg |
$650.0 | 2023-09-15 | |
MedChemExpress | HY-14986-1mg |
JAK-IN-32 |
936091-56-4 | 1mg |
¥1185 | 2024-07-24 | ||
Ambeed | A538821-25mg |
N-(tert-Butyl)-3-((5-methyl-2-((3-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide |
936091-56-4 | 95+% | 25mg |
$1137.0 | 2024-04-16 | |
Ambeed | A538821-1mg |
N-(tert-Butyl)-3-((5-methyl-2-((3-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide |
936091-56-4 | 95+% | 1mg |
$94.0 | 2024-07-16 |
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 1, heated
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 1, heated
Référence
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide Raw materials
- 3-Bromo-N-tert-butylbenzenesulfonamide
- 5-Methyl-N-[3-(morpholinomethyl)phenyl]pyrimidine-2,4-diamine
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide Preparation Products
N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide Littérature connexe
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
936091-56-4 (N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide) Produits connexes
- 1806734-03-1(3-(Aminomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 1267025-50-2(4-(4-ethoxyphenyl)oxane-2,6-dione)
- 1932522-52-5((1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol)
- 1249242-72-5([1-(Tert-butoxy)butan-2-yl](methyl)amine)
- 1421524-86-8(N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 915921-00-5(3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid)
- 208577-84-8(tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate)
- 895007-18-8(N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide)
- 2770500-48-4((9H-fluoren-9-yl)methyl 2-(prop-1-en-2-yl)morpholine-4-carboxylate)
- 10459-98-0(4-Methoxy-2,3,5,6-tetrafluorobenzenesulfonamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936091-56-4)N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide

Pureté:99%/99%/99%/99%
Quantité:5mg/50mg/100mg/250mg
Prix ($):237.0/886.0/1197.0/1436.0
atkchemica
(CAS:936091-56-4)N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête